![molecular formula C9H14O2 B15241732 2-Methoxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B15241732.png)
2-Methoxybicyclo[2.2.1]heptane-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxybicyclo[2.2.1]heptane-2-carbaldehyde is an organic compound with a unique bicyclic structure. It is characterized by a bicyclo[2.2.1]heptane framework, which is a seven-membered ring system with a bridgehead carbon. The presence of a methoxy group and an aldehyde functional group at specific positions on the ring system makes this compound particularly interesting for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxybicyclo[2.2.1]heptane-2-carbaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with norbornene, a bicyclic hydrocarbon.
Formylation: The aldehyde group is introduced via a formylation reaction, such as the Vilsmeier-Haack reaction, which uses a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxybicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
Oxidation: 2-Methoxybicyclo[2.2.1]heptane-2-carboxylic acid.
Reduction: 2-Methoxybicyclo[2.2.1]heptane-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methoxybicyclo[2.2.1]heptane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methoxybicyclo[2.2.1]heptane-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylenebicyclo[2.2.1]heptane: Lacks the methoxy and aldehyde groups, making it less reactive in certain chemical reactions.
2-Methoxybicyclo[2.2.1]heptane-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different reactivity and applications.
Uniqueness
2-Methoxybicyclo[2.2.1]heptane-2-carbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group on the bicyclic framework. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.
Eigenschaften
Molekularformel |
C9H14O2 |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
2-methoxybicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c1-11-9(6-10)5-7-2-3-8(9)4-7/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
WHPXDVBWMQMJEW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CC2CCC1C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


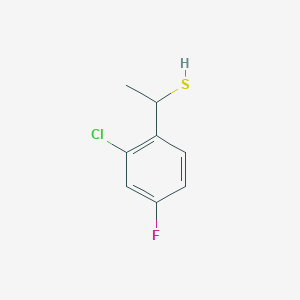
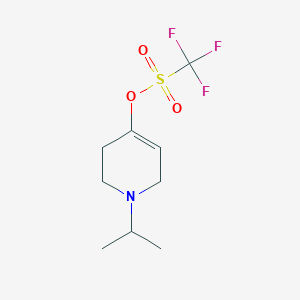
![5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B15241665.png)
![2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide](/img/structure/B15241675.png)

![7-((3AR,4R,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B15241690.png)
![1-[(E)-[(2-Cyanophenyl)methylidene]amino]guanidine](/img/structure/B15241691.png)
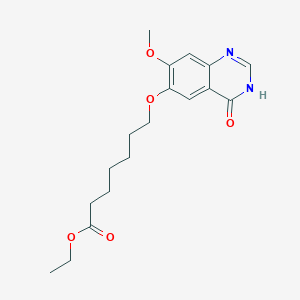
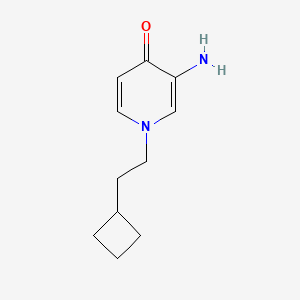
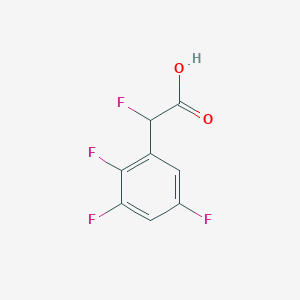
![2-Hydroxyimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B15241713.png)
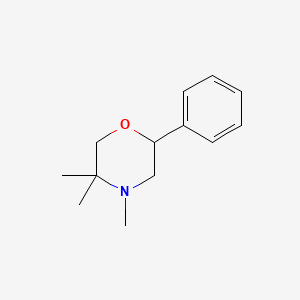
![2,2'-[Propylenebis(nitriloethylidyne)]di-phenol](/img/structure/B15241734.png)
![(Z,6R)-6-[(10S,12S,13R,14S,17R)-12-acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B15241744.png)
